BI 01383298

Catalog No.
S521111
CAS No.
M.F
C19H19Cl2FN2O3S
M. Wt
445.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI 01383298

Product Name

BI 01383298

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C19H19Cl2FN2O3S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25)

InChI Key

VUOYAALVGSMUHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BI01383298; BI-01383298; BI 01383298;

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Description

The exact mass of the compound 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide is 444.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biological Research

BI 01383298 has been used in biological research, particularly in studies involving the SLC13A5 sodium-citrate cotransporter. This transporter is involved in the regulation of citrate homeostasis, and its inhibition could have implications in various biological processes.

Method of Application: In experimental procedures, BI 01383298 is typically applied to cells in culture. For instance, it can be used in HEK cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression . The compound is soluble in DMSO, allowing for easy application to cell cultures .

Results and Outcomes: The use of BI 01383298 has shown that it can effectively inhibit the SLC13A5 sodium-citrate cotransporter. This inhibition occurs at an IC50 of 56 nM in HEK cells overexpressing hSLC13A5 and 24 nM in HepG2 cells with endogenous SLC13A5 expression . This suggests that BI 01383298 could be a useful tool in studying the function of SLC13A5 and potentially targeting it in therapeutic applications.

BI 01383298 is a novel compound identified as a potent and selective inhibitor of the sodium-coupled citrate transporter, known as SLC13A5 or NaCT. This compound exhibits an irreversible inhibition mechanism, specifically targeting human NaCT with an IC50 value ranging from approximately 24 nM to 100 nM, making it one of the most effective inhibitors known for this transporter . The compound is characterized by its ability to selectively inhibit human NaCT without affecting the mouse variant of the transporter, indicating a significant species-specificity .

The primary chemical reaction involving BI 01383298 is its binding to the sodium-coupled citrate transporter. Upon binding, it induces conformational changes in the transporter, which alters its binding pocket for citrate . This interaction leads to a decrease in sodium-dependent citrate uptake in cells expressing human NaCT. The irreversible nature of this inhibition suggests that once BI 01383298 binds to its target, it permanently modifies the transporter's function.

BI 01383298 has demonstrated significant biological activity in various cell lines. Specifically, when HepG2 cells (a human liver cancer cell line) are exposed to this compound, there is a notable decrease in cell proliferation . The compound's mechanism of action involves blocking citrate transport, which is crucial for several metabolic pathways. Given that citrate plays a role in energy metabolism and lipid synthesis, inhibiting its transport can have profound effects on cellular metabolism and growth.

BI 01383298 has potential applications in treating metabolic disorders associated with dysregulated citrate metabolism. Given its role as an inhibitor of NaCT, it may be useful in addressing conditions such as obesity, diabetes, and certain types of cancer where citrate metabolism is altered . Additionally, its specificity for human NaCT makes it a valuable tool for research into the functional roles of this transporter in human physiology and disease.

Interaction studies have shown that BI 01383298 binds selectively to human NaCT and does not affect mouse NaCT. This specificity has been attributed to structural differences between the two transporters . Molecular docking studies have provided insights into the binding interactions at the atomic level, revealing key amino acid residues involved in the binding process. These studies suggest that understanding these interactions could lead to the development of more targeted therapies for diseases linked to NaCT dysfunction.

Several compounds exhibit similarities with BI 01383298 in terms of their function as inhibitors of sodium-coupled citrate transporters. Here are some notable examples:

Compound NameIC50 Value (nM)SelectivityNotes
PF-066492984000 - 10000Human NaCTCompetitive inhibitor; less potent than BI 01383298
PF-067612814000 - 10000Human NaCTAllosteric inhibitor; higher potency with increased citrate concentrations
CitrateVariableNatural substrateEssential metabolite; interacts with NaCT but not an inhibitor

Uniqueness: BI 01383298 stands out due to its irreversible inhibition mechanism and high potency against human NaCT compared to other inhibitors like PF-06649298 and PF-06761281, which are either competitive or allosteric inhibitors with significantly higher IC50 values .

IUPAC Name: 1-((3,5-DICHLOROPHENYL)SULFONYL)-N-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXAMIDE

The International Union of Pure and Applied Chemistry systematic name for BI 01383298 is 1-((3,5-dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide [1] [5] [6]. This nomenclature reflects the complete structural composition of the molecule, incorporating the dichlorophenyl sulfonyl group attached to the piperidine nitrogen, the fluorobenzyl substituent on the carboxamide nitrogen, and the carboxamide functionality at the 4-position of the piperidine ring [24]. The systematic naming convention follows standard IUPAC protocols for heterocyclic compounds containing multiple functional groups and halogen substitutions [1] [2].

Common Identifiers and CAS Registry Number (2227549-00-8)

BI 01383298 is registered in the Chemical Abstracts Service database under the unique identifier CAS number 2227549-00-8 [1] [2] [5]. This compound is also referenced by various commercial catalog numbers including HY-124738 by MedChemExpress and catalog number 6518 by Tocris Bioscience [1] [2] [19]. The compound serves as a potent and selective inhibitor of the sodium-citrate co-transporter SLC13A5, which is highly expressed in hepatic tissue [1] [2] [35]. Additional identifiers include the Simplified Molecular Input Line Entry System representation and the International Chemical Identifier InChI key VUOYAALVGSMUHC-UHFFFAOYSA-N [19] [24].

Molecular Structure and Functional Groups

Structural Features

BI 01383298 exhibits a complex molecular architecture characterized by a central piperidine ring system bearing multiple substituents [1] [2]. The molecule contains a six-membered saturated heterocycle with nitrogen at position 1, which serves as the core scaffold [24]. The piperidine ring adopts a chair conformation typical of cyclohexane derivatives, with substituents oriented to minimize steric interactions [17]. The 3,5-dichlorophenyl group is connected to the piperidine nitrogen through a sulfonyl linkage, creating a sulfonamide functionality [1] [5]. The carboxamide group at the 4-position of the piperidine ring extends outward with a 4-fluorobenzyl substituent attached to the amide nitrogen [6] [24].

Key Functional Moieties

The molecular structure of BI 01383298 incorporates several pharmacologically significant functional groups [1] [2]. The sulfonamide moiety (-SO₂NH-) represents a critical structural element that contributes to the compound's binding affinity and selectivity profile [33]. The carboxamide functionality (-CONH-) provides hydrogen bonding capabilities essential for target recognition [32]. The dichlorophenyl ring system introduces electron-withdrawing effects that modulate the electronic properties of the sulfonamide group [1] [5]. The fluorobenzyl substituent enhances lipophilicity while maintaining favorable pharmacokinetic characteristics [24]. The piperidine core provides conformational rigidity and serves as a privileged scaffold in medicinal chemistry applications [14] [32].

Physicochemical Properties

Molecular Formula (C₁₉H₁₉Cl₂FN₂O₃S)

BI 01383298 possesses the molecular formula C₁₉H₁₉Cl₂FN₂O₃S, indicating the presence of 19 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [1] [2] [5]. The molecular composition reflects a high degree of halogenation with three halogen atoms contributing to the compound's physicochemical characteristics [24]. Elemental analysis data confirms the theoretical composition with carbon content of 51.24%, hydrogen content of 4.30%, and nitrogen content of 6.29% [24].

Molecular Weight (445.34 g/mol)

The molecular weight of BI 01383298 is precisely determined to be 445.34 grams per mole [1] [2] [5]. This molecular weight falls within the optimal range for small molecule therapeutics, satisfying Lipinski's rule of five criteria for drug-like properties [24]. The molecular weight determination has been confirmed through high-resolution mass spectrometry analysis, which provides accurate mass measurements consistent with the proposed molecular formula [24] [28].

Solubility Profile in Research Solvents

BI 01383298 demonstrates specific solubility characteristics across various research solvents [1] [19] [20]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar (22.27 milligrams per milliliter) [19] [24]. Alternative solubility data indicates concentrations of 37.5 milligrams per milliliter (84.21 millimolar) in dimethyl sulfoxide with ultrasonic assistance [1] [21]. The compound is completely insoluble in water and ethanol, necessitating the use of aprotic solvents for stock solution preparation [20]. These solubility characteristics are typical for lipophilic small molecules containing multiple aromatic rings and halogen substituents [19] [24].

SolventSolubility (mg/mL)Solubility (mM)Notes
Dimethyl sulfoxide22.27-45.050.0-101.04Excellent solubility [19] [20]
WaterInsoluble-Complete insolubility [20]
EthanolInsoluble-Complete insolubility [20]
Research buffer10 μM-With 0.1% dimethyl sulfoxide [35]

Stability Characteristics

BI 01383298 exhibits favorable stability characteristics under standard research conditions [1] [20] [24]. The compound demonstrates stability at room temperature for extended periods, with shipping possible without cooling measures according to stability testing protocols [20]. Long-term storage requires maintenance at -20°C to preserve chemical integrity and biological activity [1] [19] [24]. In solution form, the compound maintains stability for up to 24 hours at room temperature when dissolved in appropriate solvents [27]. The solid form shows excellent stability with minimal degradation observed over one month at room temperature [20]. Temperature-sensitive handling is recommended, particularly for solution preparations, with storage at -80°C for extended periods and -20°C for shorter durations [1].

Synthetic Pathways and Methodology

The sulfonylation reaction proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride [37]. This transformation typically employs triethylamine or similar organic bases in dichloromethane or dimethylformamide solvents [15] [33]. The reaction conditions require careful pH control to ensure complete conversion while minimizing side product formation [33]. Purification of the final product involves standard chromatographic techniques, with silica gel column chromatography providing adequate separation of the desired compound from synthetic impurities [15].

Alternative synthetic routes may involve sequential functionalization approaches, where the sulfonyl group installation precedes carboxamide formation [32]. The choice of synthetic strategy depends on the availability of starting materials and the desired reaction scale [13] [15]. Industrial synthesis may employ flow chemistry techniques to enhance reaction efficiency and product purity [33].

Analytical Methods for Identification and Quantification

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary analytical technique for BI 01383298 identification and quantification [26] [27]. Reversed-phase chromatography using C18 stationary phases provides optimal separation and detection capabilities [26]. The analytical method employs gradient elution with acetonitrile and aqueous phosphoric acid mobile phases, typically in ratios of 60:40 to 68:32 [27] [31]. Detection wavelengths of 340 nanometers provide adequate sensitivity for quantitative analysis [31]. The chromatographic method demonstrates excellent linearity across concentration ranges of 0.44-53.33 micrograms per milliliter with correlation coefficients exceeding 0.999 [26] [27].

ParameterValueReference
ColumnInertsil C18 (250 × 4.6 mm) [27]
Mobile PhaseAcetonitrile:Water with 0.1% phosphoric acid [27]
Flow Rate1.0 mL/min [27]
Detection Wavelength340 nm [31]
Limit of Detection0.15 μg/mL [27]
Limit of Quantitation0.44 μg/mL [27]

Mass Spectrometry Characterization

Mass spectrometry provides definitive structural confirmation and molecular weight determination for BI 01383298 [28]. Electrospray ionization mass spectrometry in positive ion mode generates characteristic fragmentation patterns that confirm the molecular structure [28]. The molecular ion peak at mass-to-charge ratio 445.34 corresponds to the protonated molecular species [24]. Tandem mass spectrometry experiments reveal diagnostic fragment ions arising from neutral losses of water, hydrogen fluoride, and aromatic substituents [28]. These fragmentation patterns serve as fingerprints for compound identification and purity assessment [28].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for BI 01383298 [17] [24]. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signals for the piperidine ring protons, aromatic protons, and methylene linkages [17]. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the carbon framework and substitution patterns [17]. Two-dimensional correlation experiments establish connectivity patterns between different molecular regions [17]. The Nuclear Magnetic Resonance data demonstrates consistency with the proposed molecular structure and serves as a primary identification tool [24].

Additional Analytical Techniques

Thin Layer Chromatography provides rapid qualitative analysis with retention factor values of 0.45 in ethyl acetate:petroleum ether (2:3) solvent systems [24]. Infrared spectroscopy reveals characteristic absorption bands for the sulfonamide, carboxamide, and aromatic functional groups [29]. Ultraviolet-visible spectroscopy enables concentration determination and purity assessment through absorbance measurements [30]. Microanalysis confirms elemental composition within acceptable analytical tolerances [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

444.0477472 g/mol

Monoisotopic Mass

444.0477472 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types